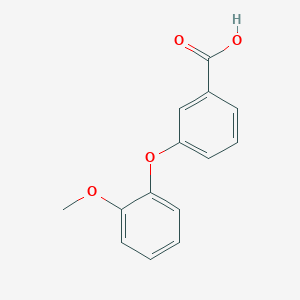

3-(2-Methoxyphenoxy)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 246040. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-17-12-7-2-3-8-13(12)18-11-6-4-5-10(9-11)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDDUAZESJTRQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20311842 | |

| Record name | 3-(2-Methoxyphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500884-43-5 | |

| Record name | 3-(2-Methoxyphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(2-Methoxyphenoxy)benzoic acid synthesis pathways

An In-depth Technical Guide to the Synthesis of 3-(2-Methoxyphenoxy)benzoic acid

Introduction

This compound is a diaryl ether, a structural motif of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its architecture, featuring a benzoic acid moiety linked to a guaiacol (2-methoxyphenol) unit via an ether bond, provides a versatile scaffold for the development of novel pharmaceutical agents and functional materials. The carboxylic acid group serves as a handle for further derivatization, while the diaryl ether core influences the molecule's conformational properties and biological interactions.

This guide provides a comprehensive technical overview of the primary synthetic pathways to this compound. We will delve into the mechanistic underpinnings, practical experimental considerations, and comparative analysis of the two cornerstone methodologies for C(aryl)-O bond formation: the Ullmann Condensation and the Buchwald-Hartwig Cross-Coupling reaction. This document is intended for researchers and drug development professionals seeking a detailed and practical understanding of how to construct this valuable molecular building block.

Part 1: The Ullmann Condensation Pathway

The Ullmann condensation is a classic and robust method for the formation of diaryl ethers, relying on a copper-catalyzed reaction between an aryl halide and a phenol.[1][2] Though it often requires high temperatures, its operational simplicity and the low cost of the copper catalyst make it a frequently employed strategy.[1]

Core Principle & Mechanistic Overview

The reaction proceeds by coupling an activated aryl halide, such as 3-halobenzoic acid, with 2-methoxyphenol in the presence of a base and a copper catalyst. The generally accepted mechanism involves the in-situ formation of a copper(I) phenoxide species from the reaction of the phenol with the copper catalyst and base. This intermediate then undergoes a reaction with the aryl halide, likely through an oxidative addition/reductive elimination sequence or a related pathway, to furnish the diaryl ether and a copper(I) halide salt.[1]

Experimental Protocol: Ullmann Synthesis of this compound

This protocol is adapted from established Ullmann ether synthesis procedures.[3] The choice of aryl halide is critical; reactivity follows the trend I > Br > Cl. While 3-iodobenzoic acid would be most reactive, 3-bromobenzoic acid offers a good balance of reactivity and cost.

Materials:

-

3-Bromobenzoic acid

-

2-Methoxyphenol (Guaiacol)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Copper(I) Iodide (CuI)

-

Pyridine

-

Dimethylformamide (DMF), anhydrous

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Hydroxide (NaOH)

-

Diethyl Ether

-

Deionized Water

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromobenzoic acid (1.0 eq.), 2-methoxyphenol (1.5 eq.), and anhydrous potassium carbonate (2.0 eq.).

-

Catalyst Addition: Add Copper(I) Iodide (0.1 eq.) and pyridine (0.5 eq.). The pyridine acts as a ligand to stabilize the copper species and improve solubility.

-

Solvent & Reflux: Add anhydrous DMF to the flask until a stirrable slurry is formed. Heat the reaction mixture to 140-150 °C and maintain at reflux under an inert atmosphere (e.g., Nitrogen) for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up & Isolation: a. Cool the mixture to room temperature and pour it into a beaker containing deionized water. b. Basify the aqueous solution to pH > 10 with a 2M NaOH solution to ensure the product is in its carboxylate salt form. c. Transfer the solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove unreacted 2-methoxyphenol and other non-acidic impurities. d. Collect the aqueous layer and cool it in an ice bath. Carefully acidify the solution to pH < 2 with concentrated HCl. A precipitate of this compound will form. e. Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven.

Causality & Field-Proven Insights

-

Why excess phenol and base? Using an excess of both 2-methoxyphenol and potassium carbonate drives the reaction equilibrium towards the product by ensuring complete formation of the potassium phenoxide salt.

-

The Role of Temperature: Traditional Ullmann reactions require high thermal energy to facilitate the oxidative addition of the aryl halide to the copper center, which is often the rate-limiting step.[1]

-

Solvent Choice: High-boiling polar aprotic solvents like DMF or NMP are necessary to reach the required reaction temperatures and to effectively dissolve the ionic intermediates.[1]

Visualization of the Ullmann Pathway

Sources

Introduction: Contextualizing 3-(2-Methoxyphenoxy)benzoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3-(2-Methoxyphenoxy)benzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

This compound is an aromatic carboxylic acid distinguished by its ether linkage to a methoxyphenoxy group.[1] This molecular architecture makes it a valuable intermediate and building block in diverse chemical sectors.[1] Its structural motifs are of significant interest in medicinal chemistry and materials science, serving as a scaffold in the synthesis of novel compounds.[1] In pharmaceutical development, it is explored as an intermediate for creating anti-inflammatory and analgesic drugs.[1] Furthermore, its applications extend to the agrochemical industry, where it is used in formulating herbicides and pesticides.[1]

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application. These properties govern its behavior in both chemical reactions and biological systems, influencing everything from reaction kinetics and product purity to drug solubility, absorption, and stability. This guide provides a comprehensive analysis of these core properties and outlines authoritative, field-proven methodologies for their experimental determination.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural features of this compound—a carboxylic acid, a diaryl ether, and methoxy and benzene rings—dictate its chemical reactivity and physical behavior.

Caption: 2D representation of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 500884-43-5 | [1][2][3] |

| Molecular Formula | C₁₄H₁₂O₄ | [1][2][3] |

| Molecular Weight | 244.25 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | COC1=CC=CC=C1OC1=CC=CC(C(=O)O)=C1 | [2] |

| InChI Key | KDDDUAZESJTRQZ-UHFFFAOYSA-N |[2] |

Core Physicochemical Properties

The bulk properties of a compound provide critical insights for its handling, formulation, and mechanism of action. These values are fundamental inputs for computational modeling and predictive analysis in drug discovery.

Table 2: Summary of Physicochemical Data

| Property | Value | Significance in Drug Development |

|---|---|---|

| Melting Point (°C) | Data not available | Purity indicator; influences stability and formulation choices. |

| Boiling Point (°C) | Data not available | Relates to volatility and thermal stability. |

| Aqueous Solubility | Data not available | Directly impacts bioavailability and formulation options. |

| Dissociation Constant (pKa) | Data not available | Governs ionization state, affecting solubility and membrane permeability. |

Melting Point: A Criterion for Purity and Stability

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[4] For a pure crystalline solid, this transition occurs over a narrow temperature range (typically 0.5-1.0°C). The presence of impurities typically causes a depression of the melting point and a broadening of the melting range, making it a fundamental indicator of sample purity.[4][5][6]

This method is the most common technique for determining the melting point of a solid organic compound.[7] The principle involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature range over which it melts.[7]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.

-

Capillary Packing: Press the open end of a capillary tube into the powdered sample. A small amount of material (2-3 mm in height) should enter the tube.

-

Compaction: Tap the sealed end of the tube on a hard surface or drop it down a long glass tube to compact the sample tightly at the bottom.[6] Proper packing is crucial for accurate heat conduction.

-

Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.[6][7]

-

Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid determination by heating at a high rate (e.g., 10-20°C/min) to find a rough range.[6]

-

Precise Determination: Allow the apparatus to cool. Prepare a new sample and heat rapidly to about 15-20°C below the approximate melting point found in the previous step.

-

Slow Heating Rate: Decrease the heating rate to 1-2°C per minute. A slow rate is essential to ensure the sample and thermometer temperatures are in equilibrium, preventing an overestimation of the melting point.

-

Observation and Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely liquefied.

-

-

Reporting: The melting point is reported as the range T₁ – T₂. For high accuracy, the determination should be repeated at least twice, with results being consistent.

Sources

A Comprehensive Technical Guide to 3-(2-Methoxyphenoxy)benzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

3-(2-Methoxyphenoxy)benzoic acid (CAS Number: 500884-43-5) is an aromatic carboxylic acid that has garnered significant interest within the scientific community.[1] Its unique molecular architecture, featuring a diaryl ether linkage, combines a benzoic acid moiety with a methoxy-substituted phenyl group. This structure imparts a favorable balance of reactivity and solubility, positioning it as a valuable intermediate in diverse fields ranging from pharmaceutical development to polymer science.[1] The presence of the carboxylic acid and methoxy groups provides two distinct points for further chemical modification, making it an attractive scaffold for constructing more complex molecules in organic synthesis and medicinal chemistry.[1] This guide offers an in-depth exploration of its chemical properties, a robust synthesis protocol, key applications, and essential handling information.

Core Physicochemical & Structural Properties

Understanding the fundamental properties of a compound is paramount for its effective application in research and development. The key identifiers and physicochemical characteristics of this compound are summarized below.

Identity and Physical Data

| Property | Value | Source |

| CAS Number | 500884-43-5 | [2][3] |

| Molecular Formula | C₁₄H₁₂O₄ | [1][2] |

| Molecular Weight | 244.25 g/mol | [1][2] |

| MDL Number | MFCD03840108 | [1][2] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | COC1=CC=CC=C1OC1=CC=CC(C(=O)O)=C1 | [3] |

| InChI Key | KDDDUAZESJTRQZ-UHFFFAOYSA-N | [3] |

| Storage Conditions | Store at 0-8°C | [1] |

Molecular Structure

The structure consists of a benzoic acid ring connected to a 2-methoxyphenol ring via an ether linkage at the 3-position of the benzoic acid.

Caption: 2D Structure of this compound.

Synthesis and Mechanistic Considerations

The formation of the diaryl ether bond is the cornerstone of synthesizing this molecule. The Ullmann condensation is a classic and robust method for this transformation, involving a copper-catalyzed reaction between a phenol and an aryl halide.[4][5] This approach offers a reliable pathway using commercially available starting materials.

Proposed Synthetic Pathway: Ullmann Condensation

A logical and field-proven approach to synthesize this compound is via the copper-catalyzed coupling of 3-iodobenzoic acid and 2-methoxyphenol. The iodide is chosen as the halide due to its higher reactivity in the Ullmann reaction compared to bromides or chlorides.[5]

Caption: Workflow for the Ullmann Condensation Synthesis.

Detailed Experimental Protocol

This protocol is a representative methodology based on established Ullmann-type reactions and should be adapted and optimized based on laboratory conditions.

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-iodobenzoic acid (1.0 eq), 2-methoxyphenol (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.5 eq).

-

Scientist's Insight: The use of an amino acid ligand like L-proline can significantly improve the efficiency and lower the required reaction temperature of Ullmann couplings, making the process more accessible and preventing degradation of sensitive substrates.[6]

-

-

Reaction Setup: Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon) three times to remove oxygen, which can interfere with the catalytic cycle.

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a suitable concentration (e.g., 0.5 M).

-

Heating: Immerse the flask in a preheated oil bath at 110°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Reaction Quench & Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with water and acidify to a pH of ~2 using 1M hydrochloric acid (HCl). This step protonates the carboxylate salt to precipitate the desired carboxylic acid product.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Self-Validating System & Quality Control

The purity of the final compound should be rigorously assessed. The following techniques form a self-validating system:

-

Melting Point: A sharp, defined melting point is indicative of high purity.

-

NMR Spectroscopy (¹H and ¹³C): Confirms the molecular structure and reveals the presence of any residual starting materials or byproducts.

-

Mass Spectrometry: Verifies the molecular weight of the compound.

-

HPLC: Provides a quantitative measure of purity.

Applications in Research and Industry

The versatile structure of this compound makes it a key building block in multiple high-value applications.[1]

Caption: Key Application Areas of the Title Compound.

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of novel pharmaceutical agents. Its diaryl ether motif is a common feature in molecules designed as anti-inflammatory and analgesic drugs that target pain relief.[1]

-

Agricultural Chemicals: The compound is utilized in the formulation of herbicides and pesticides.[1] Its structure can be tailored to create active ingredients that offer effective crop protection.[1]

-

Polymer Science: It can be used as a monomer or modifier in polymer formulations.[1] Incorporation of this rigid, aromatic structure can enhance the thermal stability and mechanical properties of plastics, making them more durable for industrial applications.[1]

-

Biochemical Research: Researchers employ this molecule in studies related to enzyme inhibition. The specific arrangement of its functional groups can be exploited to design probes for investigating metabolic pathways and developing new therapeutic strategies.[1]

-

Cosmetic Formulations: In skincare products, it can provide anti-inflammatory benefits, making it suitable for formulations aimed at soothing sensitive skin and reducing irritation.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 500884-43-5 is not detailed in the provided results, general precautions for handling aromatic carboxylic acids should be strictly followed, based on data for similar compounds like 3-Methoxybenzoic acid and Benzoic Acid.[7][8][9]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[7][9]

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Do not ingest or inhale. Handle in a well-ventilated area or a chemical fume hood to avoid dust formation.[7] Wash hands thoroughly after handling.[8]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]

-

Hazards: Based on related structures, this compound should be considered harmful if swallowed and may cause skin and serious eye irritation.[7]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation. Its robust synthesis and versatile functional groups provide chemists and material scientists with a reliable platform for developing next-generation pharmaceuticals, advanced polymers, and specialized agrochemicals. Adherence to rigorous synthetic protocols and safety measures will ensure its effective and safe utilization in advancing scientific discovery.

References

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis, [Link]

-

2-(3-Methoxyphenoxy)benzoic acid | C14H12O4 | CID 89098. PubChem, [Link]

-

Ullmann Reaction. Organic Chemistry Portal, [Link]

- Preparation of 3-alkoxy-2-methylbenzoic acids.

- The preparation method of the methoxy benzoic acid of 2 methyl 3.

-

Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, [Link]

- The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.

-

Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. NIH, [Link]

-

Benzoic acid, 3-methoxy-. NIST WebBook, [Link]

- Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

-

Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health, [Link]

- Process for synthesizing benzoic acids.

-

A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México, [Link]

-

Safety Data Sheet: Benzoic acid. Carl ROTH, [Link]

-

mesitoic acid. Organic Syntheses Procedure, [Link]

-

Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal, [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 500884-43-5 [m.chemicalbook.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. scielo.org.mx [scielo.org.mx]

- 6. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 7. fishersci.com [fishersci.com]

- 8. nj.gov [nj.gov]

- 9. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Discovery and History of Phenoxybenzoic Acids

Introduction: The Enduring Significance of the Phenoxybenzoic Acid Scaffold

The phenoxybenzoic acid moiety, a deceptively simple structure comprising a phenoxy group linked to a benzoic acid, represents a cornerstone in the fields of medicinal chemistry, materials science, and chemical synthesis. Its inherent structural rigidity, coupled with the tunable electronic properties afforded by substitution on either aromatic ring, has established it as a privileged scaffold in drug discovery and a vital monomer in the synthesis of high-performance polymers. This guide provides a comprehensive exploration of the discovery and historical evolution of phenoxybenzoic acids, delving into the foundational synthetic methodologies, their mechanistic underpinnings, and their multifaceted applications. We will trace the journey from early 20th-century breakthroughs in cross-coupling chemistry to the modern, sophisticated applications that continue to emerge, offering researchers and drug development professionals a detailed and insightful resource.

Part 1: The Genesis of a Scaffold - Early Discoveries and Synthetic Foundations

The story of phenoxybenzoic acids is intrinsically linked to the development of reactions capable of forming diaryl ethers—a notoriously challenging chemical transformation in the early days of organic synthesis. While a definitive "first synthesis" of a simple phenoxybenzoic acid is not clearly documented in a single seminal paper, its creation became possible through the pioneering work on copper-catalyzed cross-coupling reactions by German chemist Fritz Ullmann and his collaborator Irma Goldberg in the early 1900s.

The Ullmann Condensation: A Cornerstone of Diaryl Ether Synthesis

First reported in the early 20th century, the Ullmann condensation provided the first robust method for the formation of a C-O bond between two aryl groups.[1][2] The classical approach involved the reaction of an alkali phenoxide with an aryl halide in the presence of a stoichiometric amount of copper powder or copper salts at very high temperatures, often exceeding 200°C.[1] A letter from Fritz Ullmann dated July 1918 provides direct historical evidence of the application of this chemistry to precursors of phenoxybenzoic acids, describing the condensation of chlorobenzoic acid with phenols using trace amounts of copper.[3]

The harsh conditions of the original Ullmann reaction were a significant limitation. The high temperatures and stoichiometric copper were necessary to overcome the low reactivity of aryl halides in nucleophilic aromatic substitution. The choice of polar, high-boiling solvents like nitrobenzene or N,N-dimethylformamide (DMF) was also a necessity to achieve the required temperatures and solubilize the reactants.[1]

Experimental Protocol: Classical Ullmann Synthesis of 4-Phenoxybenzoic Acid

-

Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser, dissolve phenol (1.0 eq) in a minimal amount of absolute ethanol.

-

Carefully add sodium metal (1.0 eq) in small portions to the solution. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has reacted to form sodium phenoxide.

-

Ullmann Condensation: To the flask containing the sodium phenoxide, add 4-chlorobenzoic acid (1.0 eq) and copper(I) bromide (1.1 eq).

-

Add a high-boiling solvent, such as nitrobenzene.

-

Heat the reaction mixture to 200-210°C with vigorous stirring for 12-24 hours.

-

Work-up: Cool the reaction mixture to room temperature and dilute with toluene.

-

Filter the mixture to remove the copper salts.

-

Extract the organic layer with an aqueous solution of sodium hydroxide to separate the 4-phenoxybenzoic acid as its sodium salt.

-

Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the crude 4-phenoxybenzoic acid.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 4-phenoxybenzoic acid.

Causality Behind Experimental Choices:

-

Stoichiometric Copper: In the classical Ullmann reaction, copper is not a true catalyst but a reagent that is consumed during the reaction. It facilitates the coupling by forming an organocopper intermediate.

-

High Temperatures: The high activation energy of the reaction, particularly the oxidative addition of the aryl halide to copper, necessitates high temperatures to achieve a reasonable reaction rate.

-

Polar Aprotic Solvents: Solvents like nitrobenzene are required to withstand the high reaction temperatures and to help solubilize the polar intermediates.

The Williamson Ether Synthesis: A Complementary Approach

Developed by Alexander Williamson in 1850, the Williamson ether synthesis is a fundamental reaction in organic chemistry for the formation of ethers via an SN2 mechanism.[4] While highly effective for synthesizing alkyl ethers, its application to the synthesis of diaryl ethers, including phenoxybenzoic acids, is limited. The reaction requires an alkoxide or phenoxide to react with an alkyl halide.[5] For phenoxybenzoic acid synthesis, this would involve the reaction of a phenoxide with a halobenzoic acid or a halophenol with a benzoic acid derivative. However, the SN2 reaction mechanism is generally inefficient with aryl halides due to the steric hindrance of the benzene ring and the strength of the carbon-halogen bond.[6] Therefore, the Williamson ether synthesis is not the preferred method for the direct synthesis of phenoxybenzoic acids, though it remains a critical reaction in organic synthesis.

Part 2: Evolution of Synthetic Methodologies - Towards Milder and More Efficient Reactions

The inherent limitations of the classical Ullmann condensation spurred decades of research aimed at developing milder, more efficient, and more versatile methods for the synthesis of diaryl ethers. This evolution has been driven by a deeper understanding of reaction mechanisms and the development of sophisticated catalyst systems.

Ligand-Accelerated Ullmann Condensation

A major breakthrough in Ullmann-type C-O coupling reactions was the discovery that the addition of ligands to the copper catalyst could dramatically accelerate the reaction, allowing for lower reaction temperatures and catalytic amounts of copper.[7] Ligands such as diamines, amino acids, and β-diketones were found to stabilize the copper catalyst and facilitate the key steps of the catalytic cycle.[8] For instance, the use of 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) as a ligand allows the reaction to proceed at more moderate temperatures.[9]

Mechanism of the Ullmann Condensation

The currently accepted mechanism for the copper-catalyzed Ullmann condensation involves a Cu(I)/Cu(III) catalytic cycle.

Caption: Proposed catalytic cycle for the Ullmann diaryl ether synthesis.

The cycle is thought to proceed as follows:

-

Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate.

-

Deprotonation and Ligand Exchange: The phenol is deprotonated by a base, and the resulting phenoxide displaces the halide on the Cu(III) center.

-

Reductive Elimination: The aryl and phenoxy groups on the Cu(III) center couple and are eliminated, forming the diaryl ether product and regenerating the Cu(I) catalyst.

Oxidative Routes to Phenoxybenzoic Acids

An alternative and industrially important route to phenoxybenzoic acids involves the oxidation of the corresponding phenoxytoluenes.[10] This method is particularly attractive as phenoxytoluenes can be synthesized from readily available starting materials. The oxidation can be achieved using various oxidizing agents, with catalytic systems often employed to improve selectivity and efficiency. For example, cobalt acetate in the presence of a bromide promoter can be used to catalytically oxidize phenoxytoluenes to phenoxybenzoic acids with molecular oxygen.[11]

Experimental Protocol: Oxidation of 4-Phenoxytoluene

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and a gas inlet, charge 4-phenoxytoluene (1.0 eq), cobalt(II) acetate tetrahydrate (0.02 eq), and sodium bromide (0.02 eq) in glacial acetic acid.

-

Reaction: Heat the mixture to 90-100°C while bubbling a stream of air or oxygen through the solution.

-

Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and pour it into ice water to precipitate the crude 4-phenoxybenzoic acid.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure product.

Causality Behind Experimental Choices:

-

Cobalt Catalyst: The cobalt(II) species initiates a radical chain reaction by abstracting a hydrogen atom from the methyl group of the phenoxytoluene.

-

Bromide Promoter: The bromide ion facilitates the regeneration of the active cobalt(III) species, accelerating the overall reaction rate.

-

Acetic Acid Solvent: Acetic acid is a suitable solvent for this reaction as it is relatively inert to oxidation under these conditions and can dissolve the reactants and catalyst.

Modern Synthetic Approaches

Contemporary methods for phenoxybenzoic acid synthesis often involve multi-step sequences that offer high yields and purity. One such approach starts with diphenyl ether, which undergoes a Friedel-Crafts acylation to introduce an acetyl group, followed by a haloform reaction or other oxidative cleavage to yield the carboxylic acid.[12][13] This route provides excellent regiocontrol, particularly for the synthesis of 4-phenoxybenzoic acid.

Table 1: Comparison of Synthetic Methods for Phenoxybenzoic Acids

| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Classical Ullmann | Aryl halide, Phenoxide, Stoichiometric Cu | >200°C, high-boiling solvents | Foundational method | Harsh conditions, low yields, stoichiometric copper waste |

| Ligand-Accelerated Ullmann | Aryl halide, Phenol, Catalytic Cu, Ligand, Base | 80-150°C | Milder conditions, higher yields, catalytic copper | Ligand cost, catalyst sensitivity |

| Oxidation of Phenoxytoluene | Phenoxytoluene, Co(OAc)₂, NaBr, O₂ | 90-120°C | Uses readily available starting materials | Potential for over-oxidation and side products |

| Acylation-Oxidation | Diphenyl ether, Acetyl chloride, AlCl₃, NaOCl | 0°C to reflux | High regioselectivity, high yields | Multi-step process |

Part 3: The Phenoxybenzoic Acid Scaffold in Drug Discovery and Development

The phenoxybenzoic acid moiety is a prominent feature in a number of biologically active molecules, where it often serves as a key pharmacophore, contributing to target binding and influencing pharmacokinetic properties.

Anti-inflammatory and Analgesic Agents

Derivatives of phenoxybenzoic acid have been investigated for their anti-inflammatory and analgesic properties.[14] The diaryl ether linkage can act as a bioisosteric replacement for the biaryl amine linkage found in fenamic acid non-steroidal anti-inflammatory drugs (NSAIDs). This substitution can modulate the compound's activity and safety profile.[14] The carboxylic acid group is often crucial for activity, as it can interact with key residues in the active site of enzymes like cyclooxygenase (COX).[15]

Caption: Bioisosteric relationship between fenamic and phenoxybenzoic acid scaffolds.

Enzyme Inhibitors

The phenoxybenzoic acid scaffold has been successfully employed in the design of inhibitors for various enzymes. For instance, certain derivatives have been identified as potent inhibitors of human prostatic 5α-reductase, an enzyme involved in androgen metabolism.[16] More recently, derivatives of 3-phenoxybenzoic acid have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy.[17]

The Role of the Carboxylic Acid Group and Bioisosteric Replacement

The carboxylic acid group is a common feature in many drugs, often serving as a key hydrogen bond donor and acceptor, or as a charged group that interacts with positively charged residues in a binding pocket. However, the presence of a carboxylic acid can also lead to poor pharmacokinetic properties, such as low cell permeability and rapid metabolism.[18] Consequently, the bioisosteric replacement of the carboxylic acid group is a common strategy in drug design to improve a molecule's drug-like properties while maintaining its biological activity.[19] Various functional groups, such as tetrazoles, hydroxamic acids, and sulfonamides, can serve as bioisosteres for carboxylic acids.[18]

3-Phenoxybenzoic Acid: A Key Biomarker

Beyond its role as a synthetic intermediate, 3-phenoxybenzoic acid (3-PBA) has gained significant attention as a major metabolite and biomarker of exposure to pyrethroid insecticides.[18] Pyrethroids are widely used synthetic insecticides, and monitoring the levels of 3-PBA in urine provides a reliable measure of human exposure to these compounds.[18]

Conclusion

The journey of phenoxybenzoic acids, from their conceptualization through the pioneering work of Ullmann and Goldberg to their current status as versatile building blocks in drug discovery and materials science, is a testament to the enduring power of fundamental organic synthesis. The evolution of their synthesis from harsh, stoichiometric reactions to elegant, ligand-accelerated catalytic processes showcases the remarkable progress in the field of chemistry. For researchers, scientists, and drug development professionals, a deep understanding of the history, synthesis, and chemical logic behind the phenoxybenzoic acid scaffold is not merely an academic exercise, but a practical tool for the rational design of new molecules with tailored properties and functions. The continued exploration of this seemingly simple yet remarkably versatile scaffold promises to unlock new opportunities in medicine and technology for years to come.

References

- CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib - Google P

-

Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis - Ramprasad Group. (URL: [Link])

-

Williamson Ether Synthesis - Organic Chemistry Tutor. (URL: [Link])

-

Fritz Ullmann and the Ullmann's Encyclopedia of Industrial Chemistry - German Chemical Society. (URL: [Link])

-

Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])

-

Synthesis and Analgesic Activity of 2-Phenoxybenzoic Acid and N-Phenylanthranilic Acid Hydrazides - ResearchGate. (URL: [Link])

-

4-Phenoxybenzoic acid | C13H10O3 | CID 75182 - PubChem - NIH. (URL: [Link])

-

An efficient BINAM–copper(II) catalyzed Ullmann-type synthesis of diaryl ethers | Request PDF - ResearchGate. (URL: [Link])

-

Carboxylic Acid (Bio)Isosteres in Drug Design - PMC. (URL: [Link])

- US5693869A - Process for the single step oxidation of 3-phenoxytoluene to 3-phenoxybenzaldehyde - Google P

-

Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis | Chemical Reviews - ACS Publications. (URL: [Link])

- US4323692A - Process for preparing phenoxybenzoic acids - Google P

-

The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

-

Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction | ACS Catalysis - ACS Publications. (URL: [Link])

-

Recent progress in copper-catalyzed cross-coupling reactions - ResearchGate. (URL: [Link])

-

Synthesis, docking study, and antitumor evaluation of benzamides and oxadiazole derivatives of 3-phenoxybenzoic acid as VEGFR-2 inhibitors - PubMed. (URL: [Link])

-

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (URL: [Link])

-

Catalytic Liquid Phase Oxidation of Toluene to Benzoic Acid - ResearchGate. (URL: [Link])

-

Fritz Ullmann - Wikipedia. (URL: [Link])

-

Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. (URL: [Link])

-

Mechanistic Studies of Ullmann-Type C-N Coupling Reactions: Carbonate-Ligated Copper(III) Intermediates | Request PDF - ResearchGate. (URL: [Link])

-

Improvements in the manufacture of benzoic acid obtained by catalytic oxidation of toluene. (URL: [Link])

-

A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components - SciELO México. (URL: [Link])

-

Letter from Fritz Ullmann to Georg Bredig, July 1918. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - MDPI. (URL: [Link])

-

Bioisosteres for carboxylic acid groups - Hypha Discovery. (URL: [Link])

-

Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC - PubMed Central. (URL: [Link])

-

Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. (URL: [Link])

-

Studies on Catalytic Oxidation of pTertButyltoluene - ResearchGate. (URL: [Link])

-

Williamson Ether Synthesis reaction - BYJU'S. (URL: [Link])

-

Structure Property Relationships of Carboxylic Acid Isosteres - ACS Publications. (URL: [Link])

-

From Established to Emerging: Evolution of Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

-

A novel class of inhibitors for human steroid 5 alpha-reductase: phenoxybenzoic acid derivatives. I - PubMed. (URL: [Link])

-

Benzo[a]phenoxazines as Potential Anti-Inflammatory Drugs - MDPI. (URL: [Link])

-

Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. (URL: [Link])

-

Williamson Ether Synthesis - Chemistry Steps. (URL: [Link])

-

Cross-coupling reaction - Wikipedia. (URL: [Link])

-

Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - Widya Mandala Surabaya Catholic University Repository. (URL: [Link])

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (URL: [Link])

-

ChemInform Abstract: Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. - ResearchGate. (URL: [Link])

Sources

- 1. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]

- 2. en.gdch.de [en.gdch.de]

- 3. Letter from Fritz Ullmann to Georg Bredig, July 1918 - Science History Institute Digital Collections [digital.sciencehistory.org]

- 4. byjus.com [byjus.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US4323692A - Process for preparing phenoxybenzoic acids - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib - Google Patents [patents.google.com]

- 13. guidechem.com [guidechem.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. A novel class of inhibitors for human steroid 5 alpha-reductase: phenoxybenzoic acid derivatives. I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, docking study, and antitumor evaluation of benzamides and oxadiazole derivatives of 3-phenoxybenzoic acid as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 19. drughunter.com [drughunter.com]

An In-depth Technical Guide to the Spectroscopic Profile of 3-(2-Methoxyphenoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methoxyphenoxy)benzoic acid (CAS Number: 500884-43-5) is an aromatic ether and carboxylic acid derivative with a molecular formula of C₁₄H₁₂O₄ and a molecular weight of 244.24 g/mol .[1][2][3] Its structure, featuring a benzoic acid moiety linked to a methoxyphenoxy group, makes it a molecule of interest in medicinal chemistry and materials science, potentially serving as a versatile building block for more complex molecular architectures.

Predicted Spectroscopic Data for this compound

The following sections detail the anticipated spectroscopic characteristics of this compound. These predictions are derived from foundational spectroscopic principles and analysis of its chemical structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals corresponding to the aromatic protons, the methoxy protons, and the carboxylic acid proton.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | ~13.0 | Singlet (broad) | 1H | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet. |

| Aromatic Protons | 6.90 - 7.80 | Multiplet | 8H | The eight aromatic protons on the two benzene rings will resonate in this region. Their precise shifts and coupling patterns depend on their position relative to the electron-withdrawing carboxylic acid group and the electron-donating ether and methoxy groups. |

| Methoxy Protons (-OCH₃) | ~3.80 | Singlet | 3H | The three protons of the methoxy group are chemically equivalent and are expected to appear as a sharp singlet. |

Causality Behind Predictions: The electron-withdrawing nature of the carboxylic acid group will deshield the protons on the benzoic acid ring, causing them to appear at a higher chemical shift compared to the protons on the methoxyphenoxy ring. The ether linkage and the methoxy group are electron-donating, which will shield the protons on that ring, leading to lower chemical shifts. The specific splitting patterns (multiplicities) will arise from spin-spin coupling between adjacent non-equivalent protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| Carboxylic Acid Carbon (-COOH) | ~167 | The carbonyl carbon of a carboxylic acid is highly deshielded due to the two electronegative oxygen atoms. |

| Aromatic Carbons | 110 - 160 | The twelve aromatic carbons will resonate in this region. The carbons attached to the oxygen atoms of the ether linkage and the carbon attached to the carboxylic acid group will be the most deshielded within this range. |

| Methoxy Carbon (-OCH₃) | ~56 | The carbon of the methoxy group is in a typical range for such functionalities. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Key IR Absorption Bands:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C=O (Carboxylic Acid) | 1710 - 1680 | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Stretching |

| C-O (Ether and Acid) | 1300 - 1000 | Stretching |

Experiential Insight: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state or in concentrated solutions.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Predicted Mass Spectrometry Data:

| Parameter | Predicted Value | Rationale |

| Molecular Ion (M⁺) | m/z 244 | This corresponds to the molecular weight of the compound (C₁₄H₁₂O₄). |

| Key Fragment Ions | m/z 229, 199, 121 | Potential fragmentation could involve the loss of a methyl group (-CH₃, M-15), a carboxyl group (-COOH, M-45), and cleavage of the ether bond. |

Comparative Analysis with Related Compounds

To provide a practical reference, the predicted data for this compound can be compared with the known experimental data for the isomeric compound 2-(3-Methoxyphenoxy)benzoic acid and the related 3-Methoxybenzoic acid.

Table of Comparative Spectroscopic Data:

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | IR (cm⁻¹) | MS (m/z) |

| This compound (Predicted) | ~13.0 (-COOH), 6.90-7.80 (Ar-H), ~3.80 (-OCH₃) | ~167 (C=O), 110-160 (Ar-C), ~56 (-OCH₃) | 3300-2500 (O-H), 1710-1680 (C=O), 1300-1000 (C-O) | 244 (M⁺) |

| 2-(3-Methoxyphenoxy)benzoic acid (Experimental) | No full spectrum available, but key signals are expected to be similar with different aromatic region splitting. | A ¹³C NMR spectrum is available.[4] | An FTIR spectrum is available, showing characteristic peaks for the functional groups.[4] | GC-MS data shows a molecular ion at m/z 244.[4] |

| 3-Methoxybenzoic acid (Experimental) | ~11.0-13.0 (-COOH), 7.1-7.7 (Ar-H), ~3.8 (-OCH₃)[5] | Data available[5] | Characteristic absorptions for O-H, C=O, and C-O are present.[6][7] | Molecular ion at m/z 152.[8] |

This comparative analysis underscores that while the core functional groups will give rise to signals in similar regions, the precise chemical shifts and coupling patterns in the NMR spectra, as well as the fingerprint region of the IR spectrum, will be unique for each isomer, allowing for their differentiation.

Methodologies for Spectroscopic Analysis

The following are detailed, self-validating protocols for acquiring the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tube

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Accurately weigh 5-10 mg of the sample and transfer it to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring correct positioning.

-

Place the sample into the NMR probe.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the ¹H NMR spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum (e.g., to the residual solvent peak).

-

Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.

-

Process and reference the ¹³C NMR spectrum.

Trustworthiness: The use of a deuterated solvent with a known chemical shift for locking and referencing ensures the accuracy of the reported chemical shifts. The high-field instrument provides the necessary resolution to distinguish between closely spaced signals.

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Objective: To obtain an infrared spectrum of the solid sample.

Materials:

-

This compound sample (solid)

-

FTIR spectrometer with an ATR accessory

-

Spatula

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly after the measurement.

-

Analyze the resulting spectrum to identify the characteristic absorption bands.

Trustworthiness: The background correction step is crucial for removing interferences from atmospheric water and carbon dioxide, ensuring that the resulting spectrum is solely from the sample.

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

Mass Spectrometry (MS) Protocol (Electron Ionization - EI)

Objective: To determine the molecular weight and fragmentation pattern of the sample.

Materials:

-

This compound sample

-

Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe

-

Suitable solvent for sample dissolution if using GC-MS

Procedure:

-

Prepare a dilute solution of the sample in a volatile solvent if using GC-MS.

-

Tune the mass spectrometer using a standard calibration compound (e.g., PFTBA).

-

Set the appropriate parameters for the ion source (e.g., electron energy of 70 eV for EI), mass analyzer, and detector.

-

Introduce the sample into the mass spectrometer. For GC-MS, inject the sample solution into the GC, which will separate the components before they enter the MS. For a solid probe, a small amount of the sample is placed on the probe, which is then inserted into the ion source and heated.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

Trustworthiness: The initial tuning and calibration of the instrument ensure accurate mass assignments. An electron energy of 70 eV is a standard condition that provides reproducible fragmentation patterns, allowing for comparison with library data if available.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, a molecule for which experimental data is not widely disseminated. By leveraging fundamental principles of spectroscopy, this document offers a robust predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra. The inclusion of comparative data from related compounds and detailed, field-tested experimental protocols provides researchers, scientists, and drug development professionals with a valuable resource for the identification, characterization, and quality assessment of this compound and its analogues. The methodologies outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible spectroscopic data.

References

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

NIST. Benzoic acid, 3-methoxy-. [Link]

-

PubChem. 2-(3-Methoxyphenoxy)benzoic acid. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). [Link]

-

Global Substance Registration System. 2-(3-METHOXYPHENOXY)BENZOIC ACID. [Link]

-

Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]

-

NIST. Benzoic acid, 3-methoxy-. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. usbio.net [usbio.net]

- 3. This compound | 500884-43-5 [m.chemicalbook.com]

- 4. 2-(3-Methoxyphenoxy)benzoic acid | C14H12O4 | CID 89098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Benzoic acid, 3-methoxy- [webbook.nist.gov]

- 7. 3-Methoxybenzoic acid(586-38-9) IR Spectrum [chemicalbook.com]

- 8. Benzoic acid, 3-methoxy- [webbook.nist.gov]

Solubility and stability of 3-(2-Methoxyphenoxy)benzoic acid

An In-depth Technical Guide Topic: Solubility and Stability of 3-(2-Methoxyphenoxy)benzoic acid Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is an aromatic carboxylic acid with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application in research and development, especially in the context of drug development where these parameters influence formulation, bioavailability, and shelf-life. This guide provides a detailed examination of the predicted solubility and stability profiles of this compound based on its structural components. It offers a robust framework of experimental protocols designed to empower researchers to empirically determine these critical parameters. The methodologies are grounded in established scientific principles and regulatory guidelines, ensuring the generation of reliable and reproducible data for informed decision-making in pharmaceutical and chemical development.

Molecular Structure and Predicted Physicochemical Properties

The chemical behavior of this compound is dictated by the interplay of its three primary structural components: the benzoic acid moiety, the ether linkage, and the methoxyphenoxy group.

-

Benzoic Acid Moiety: This group confers acidic properties to the molecule. Carboxylic acids are weak acids, and for most aromatic carboxylic acids, the pKa value falls within the range of 4 to 5.[2] This acidity is a critical determinant of its pH-dependent solubility. The carboxyl group is polar and capable of forming strong hydrogen bonds, which influences its interaction with various solvents.[3]

-

Ether Linkage (-O-): Ether linkages are generally characterized by high chemical stability.[4] However, they can undergo cleavage under forcing conditions, such as in the presence of strong acids (e.g., HBr, HI) or bases at elevated temperatures.[5][6] This represents a potential degradation pathway that must be investigated.

-

Methoxyphenoxy Group: This bulky, largely hydrophobic group will significantly influence the molecule's overall solubility. The methoxy group may offer some potential for hydrogen bonding, but the aromatic rings contribute to a nonpolar character, suggesting that solubility in water will be limited, while solubility in organic solvents should be favorable.[7][8]

Based on this structural analysis, we can predict that this compound will behave as a weak acid with poor aqueous solubility at acidic pH, which increases significantly at neutral to basic pH as the carboxylate salt is formed.

Solubility Profile: A Framework for Experimental Determination

Predicted Solubility in Common Solvents

The principle of "like dissolves like" provides a qualitative prediction of solubility. The molecule's combination of a polar carboxylic acid group and a large nonpolar region suggests a nuanced solubility profile.

| Solvent System | Solvent Type | Predicted Solubility | Rationale |

| Water (pH < 3) | Polar Protic | Low | The carboxylic acid will be in its neutral, protonated form, which is less soluble in water due to the large hydrophobic phenoxy group.[8] |

| Water (pH > 7) | Polar Protic | High | The carboxylic acid will be deprotonated to its carboxylate salt form, which is ionic and generally much more soluble in water.[8] |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | Moderate to High | At physiological pH, the compound will exist primarily as its soluble carboxylate salt.[9] |

| Ethanol, Methanol | Polar Protic | High | Alcohols can act as both hydrogen bond donors and acceptors, effectively solvating both the carboxylic acid and the ether linkage.[7] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a strong polar aprotic solvent capable of disrupting intermolecular hydrogen bonds and solvating a wide range of compounds.[10] |

| Acetonitrile (ACN) | Polar Aprotic | Moderate | ACN is a common solvent in chromatography and is expected to be a reasonably good solvent for this compound.[11] |

Experimental Workflow for Solubility Determination

A robust determination of solubility requires a well-controlled experimental procedure. The shake-flask method is a gold-standard technique for this purpose.[12]

Caption: Experimental workflow for shake-flask solubility determination.

Protocol: Shake-Flask Solubility Measurement

This protocol outlines the steps to determine the equilibrium solubility of this compound.

-

Preparation: Add an excess amount of the solid compound (enough to ensure a saturated solution with visible solid remaining) to a known volume (e.g., 1 mL) of the selected solvent in a glass vial.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification:

-

Prepare a series of calibration standards of the compound in the analysis solvent (e.g., mobile phase).

-

Accurately dilute a sample of the filtered supernatant into the analysis solvent.

-

Analyze the standards and the sample using a validated HPLC-UV method (see protocol below).

-

Calculate the concentration in the original supernatant based on the calibration curve and the dilution factor. The result is reported as mg/mL or µg/mL.

-

Protocol: Analytical Method for Quantification (HPLC-UV)

A reverse-phase HPLC method with UV detection is a standard and reliable technique for quantifying aromatic compounds like this one.[13]

-

Instrumentation: High-Performance Liquid Chromatography system with a UV-Vis detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Scan for maximum absorbance (likely between 250-300 nm) or use a standard wavelength like 254 nm.

-

Injection Volume: 10 µL.

Stability Profile and Forced Degradation

Understanding a molecule's intrinsic stability is a core requirement in drug development.[14] Forced degradation studies, or stress testing, are performed to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[15][16]

Predicted Degradation Pathways

The primary point of potential instability in this compound is the ether linkage.

Caption: Predicted hydrolytic degradation pathways of the target molecule.

-

Hydrolytic Degradation: Under strongly acidic or basic conditions, particularly with heat, the ether bond is susceptible to cleavage.[4][17] This reaction would likely yield 3-hydroxybenzoic acid and guaiacol (2-methoxyphenol) . The reaction is typically slow and requires forcing conditions.[18]

-

Oxidative Degradation: The molecule does not possess functional groups that are highly susceptible to oxidation, but degradation in the presence of strong oxidizing agents should still be evaluated.

-

Photodegradation: Aromatic systems can absorb UV light, potentially leading to degradation. Photostability testing is crucial to determine appropriate packaging and handling requirements.

-

Thermal Degradation: The compound is expected to be a solid with a defined melting point and should be reasonably stable at ambient temperatures, but its stability at elevated temperatures must be confirmed.

Protocol: Forced Degradation Study

This protocol is designed based on ICH guidelines to assess the stability of the drug substance.[15] The goal is to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating.[19]

-

Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 80 °C for 24-48 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Heat at 80 °C for 8-24 hours.

-

Neutral Hydrolysis: Mix the stock solution with an equal volume of water. Heat at 80 °C for 48-72 hours.

-

Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

-

Photostability: Expose the solid powder and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Thermal Stress (Solid): Store the solid powder in an oven at 105 °C for 24 hours.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including an unstressed control, using a stability-indicating HPLC method.

-

Assess the percentage of degradation and look for the appearance of new peaks (degradation products) in the chromatogram.

-

Development of a Stability-Indicating Method

The HPLC-UV method described in section 2.4 serves as an excellent starting point. To validate it as "stability-indicating," the chromatograms from the forced degradation study must be analyzed. The method is considered successful if:

-

The peak for the parent compound is well-resolved from all degradation product peaks.

-

The peak purity of the parent compound can be confirmed using a photodiode array (PDA) detector.

-

A mass balance is achieved, where the decrease in the parent compound is reasonably accounted for by the increase in degradation products.

Conclusion

While direct, published data on the solubility and stability of this compound is sparse, a robust scientific understanding can be built upon the known chemistry of its constituent functional groups. It is predicted to be a weak acid with pH-dependent aqueous solubility and a chemically stable ether linkage that may degrade under harsh hydrolytic conditions. This guide provides the necessary theoretical foundation and detailed, actionable experimental protocols for researchers to rigorously determine the solubility profile and intrinsic stability of this compound. The successful execution of these studies will generate the critical data needed to advance its development in pharmaceutical or other chemical applications, ensuring decisions are based on sound scientific evidence.

References

- Vertex AI Search. (2024).

- Vertex AI Search. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- ResearchGate. (2013).

- NIH National Library of Medicine. (n.d.).

- Vertex AI Search. (2023).

- Vertex AI Search. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

- Chem-Impex. (n.d.). This compound.

- Guidechem. (2024). Understanding Benzoic Acid Solubility: A Comprehensive Guide.

- Wikipedia. (n.d.). Ether cleavage.

- Benchchem. (2025). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents.

- Longdom Publishing. (n.d.). Synthesis and Cleavage of Ethers.

- Fiveable. (n.d.). Reactions of Ethers: Acidic Cleavage | Organic Chemistry Class Notes.

- PubMed. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid.

- YouTube. (2018). ether cleavage with strong acids.

- Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.

- SDSU Chemistry. (n.d.). Chapter 13 Carboxylic Acids.

- Britannica. (2026). Carboxylic acid - Properties, Structure, Reactions.

- Benchchem. (2025). Comparative analysis of analytical methods for 2-Amino-3-methoxybenzoic acid detection.

- Cayman Chemical. (2022). (4′-Hydroxy)

- Open Educational Resources. (n.d.). 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 3. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. Ether cleavage - Wikipedia [en.wikipedia.org]

- 5. longdom.org [longdom.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Page loading... [guidechem.com]

- 8. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 9. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. biopharminternational.com [biopharminternational.com]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 17. fiveable.me [fiveable.me]

- 18. youtube.com [youtube.com]

- 19. acdlabs.com [acdlabs.com]

Unveiling the Therapeutic Promise of 3-(2-Methoxyphenoxy)benzoic Acid: A Guide to Investigating Potential Anti-Inflammatory and Anticancer Targets

Foreword: The Rationale for Investigation

To the dedicated researchers, scientists, and drug development professionals at the forefront of innovation, this guide illuminates the therapeutic potential of 3-(2-Methoxyphenoxy)benzoic acid. While direct and extensive biological data for this specific molecule remains to be fully elucidated in publicly accessible literature, its structural motifs, shared with a class of well-characterized benzoic acid derivatives, provide a compelling rationale for its investigation as a modulator of key pathological pathways. This document serves as an in-depth technical guide, leveraging established knowledge of related compounds to propose and detail the investigation of its most probable therapeutic targets. Our approach is grounded in the principles of chemical analogy and proven experimental methodologies, offering a robust framework for your research and development endeavors.

The Inflammatory Cascade: A Primary Avenue for Therapeutic Intervention

The molecular architecture of this compound strongly suggests its potential as an anti-inflammatory agent. Numerous benzoic acid derivatives are known to interfere with the inflammatory cascade, primarily through the inhibition of cyclooxygenase (COX) enzymes and modulation of the NF-κB signaling pathway.

Cyclooxygenase (COX) Inhibition: Targeting the Engine of Prostaglandin Synthesis

The cyclooxygenase enzymes, COX-1 and COX-2, are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. Consequently, selective inhibition of COX-2 is a highly sought-after therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Given that numerous benzoic and salicylic acid derivatives have been shown to bind to and inhibit COX enzymes, it is a primary hypothesis that this compound may exhibit similar activity. The following diagram illustrates the central role of COX-2 in the inflammatory pathway.

NF-κB Signaling: The Master Regulator of Inflammatory Gene Expression

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of a multitude of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it initiates gene transcription. The inhibition of this pathway is a key target for anti-inflammatory drug development. Derivatives of salicylic acid have been shown to suppress the NF-κB pathway, suggesting a plausible mechanism for this compound.

The following diagram outlines the NF-κB signaling cascade and the potential point of intervention.

Exploring Anticancer Activity: A Secondary Investigative Route

Emerging evidence suggests that some benzoic acid derivatives possess anticancer properties. For example, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid has been shown to induce apoptosis in breast cancer cell lines. This pro-apoptotic activity could be mediated through various mechanisms, including the induction of cell cycle arrest and the activation of caspases. While a secondary line of inquiry, the potential for this compound to influence cancer cell viability warrants investigation, particularly in inflammation-driven cancers where COX-2 and NF-κB pathways are often constitutively active.

Experimental Protocols for Target Validation

To empirically determine the therapeutic targets of this compound, a series of well-established in vitro assays are recommended. The following protocols provide a detailed, step-by-step methodology for these key experiments.

COX-1 and COX-2 Inhibition Assay (Fluorometric)

This assay will determine the inhibitory activity and selectivity of the test compound on COX-1 and COX-2 enzymes.

Principle: The assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme from arachidonic acid.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

Arachidonic Acid

-

NaOH

-

Celecoxib (selective COX-2 inhibitor control)

-

Indomethacin (non-selective COX inhibitor control)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well white opaque plate

-

Fluorescence plate reader

Procedure:

-

Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. Dilute the test compound and control inhibitors to the desired concentrations in COX Assay Buffer.

-

Assay Plate Setup:

-

Enzyme Control (EC): Add 10 µl of COX Assay Buffer.

-

Inhibitor Control (IC): Add 10 µl of the appropriate control inhibitor (Celecoxib for COX-2, Indomethacin for both).

-

Test Compound (S): Add 10 µl of diluted this compound.

-

Solvent Control (SC): If the solvent concentration exceeds 1%, include a well with the solvent at the same final concentration.

-

-

Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Enzyme Addition: Add 80 µl of the Reaction Mix to each well, followed by 10 µl of either COX-1 or COX-2 enzyme solution.

-

Initiation of Reaction: Initiate the reaction by adding 10 µl of diluted arachidonic acid solution to all wells simultaneously using a multi-channel pipette.

-

Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.

-

Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

NF-κB Luciferase Reporter Assay

This cell-based assay measures the ability of the test compound to inhibit NF-κB transcriptional activity.

Principle: Cells are transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A second plasmid containing the Renilla luciferase gene under a constitutive promoter is co-transfected to normalize for transfection efficiency. Inhibition of the NF-κB pathway will result in a decrease in firefly luciferase expression.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Cell culture medium and supplements

-

NF-κB luciferase reporter vector

-